

An In-depth Technical Guide to 2,6-Dimethylbenzenethiol (CAS 118-72-9)

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Compound of Interest

Compound Name: **2,6-Dimethylbenzenethiol**

Cat. No.: **B089409**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of **2,6-Dimethylbenzenethiol** (also known as 2,6-dimethylthiophenol), a key intermediate in organic synthesis and pharmaceutical development.

Physicochemical and Spectroscopic Properties

2,6-Dimethylbenzenethiol is a colorless to pale yellow liquid distinguished by a potent, sulfurous, and meaty aroma.^{[1][2]} Its core physicochemical and spectroscopic characteristics are summarized below.

Table 1: Physicochemical Properties of 2,6-Dimethylbenzenethiol

Property	Value	Reference(s)
CAS Number	118-72-9	[3]
Molecular Formula	C ₈ H ₁₀ S	[3][4]
Molecular Weight	138.23 g/mol	[4][5]
Appearance	Colorless to pale yellow liquid	[6]
Odor	Strong, sulfurous, meaty, roasted, phenolic	[7]
Boiling Point	122 °C @ 50 mmHg	[5]
Density	1.038 g/mL @ 25 °C	[5]
Refractive Index	n _{20/D} 1.5749	[5]
Flash Point	86 °C (186.8 °F) - closed cup	
Solubility	Slightly soluble in water; soluble in organic solvents.	[8]
LogP	3.15	[6]

Table 2: Spectroscopic Data Summary for 2,6-Dimethylbenzenethiol

Spectrum Type	Key Features / Data Source	Reference(s)
¹ H NMR	Spectra available from chemical suppliers and databases.	[1]
¹³ C NMR	Spectra available from chemical suppliers and databases.	[1]
Mass Spectrometry	Major m/z peaks: 138 (M+), 105, 103, 77.	[1] [2]
Infrared (IR)	Spectra available from chemical suppliers and databases.	[1] [2]

Synthesis and Reactivity

While various methods can be employed for the synthesis of thiophenols, a robust and common laboratory and industrial-scale method proceeds from the corresponding phenol via the Newman-Kwart rearrangement.[\[1\]](#)[\[9\]](#)

Experimental Protocol: Synthesis via Newman-Kwart Rearrangement

This protocol outlines the conversion of the readily available 2,6-dimethylphenol to **2,6-Dimethylbenzenethiol**. The process involves two main stages: formation of an O-aryl thiocarbamate and its subsequent thermal rearrangement, followed by hydrolysis.

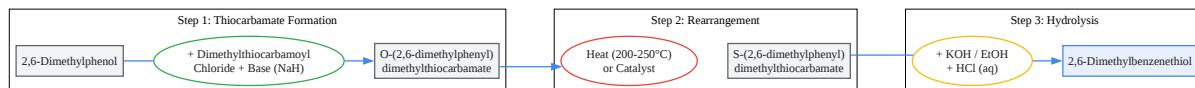
Part 1: Synthesis of O-(2,6-dimethylphenyl) dimethylthiocarbamate

- Reaction Setup: To a stirred solution of 2,6-dimethylphenol (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (N₂ or Ar), add a base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

- Formation of Phenoxide: Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, to ensure complete formation of the sodium phenoxide.
- Thiocarbamoylation: Cool the reaction mixture back to 0 °C and add dimethylthiocarbamoyl chloride (1.1 eq.) dropwise.
- Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Isolation: Upon completion, quench the reaction by carefully adding water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude O-aryl thiocarbamate can be purified by column chromatography or crystallization.

Part 2: Newman-Kwart Rearrangement and Hydrolysis

- Thermal Rearrangement: Heat the purified O-(2,6-dimethylphenyl) dimethylthiocarbamate (1.0 eq.) neat or in a high-boiling point solvent (e.g., diphenyl ether) to 200-250 °C.^[9] The reaction is typically complete within 1-4 hours. Monitor the rearrangement by TLC or ^1H NMR. Note: Milder conditions can be achieved using palladium or photoredox catalysis.^[10] ^[11]
- Hydrolysis: Cool the resulting S-(2,6-dimethylphenyl) dimethylthiocarbamate. Add a solution of potassium hydroxide (KOH) in methanol or ethanol and heat to reflux for 4-8 hours to hydrolyze the thiocarbamate.
- Work-up and Purification: After cooling, dilute the mixture with water and acidify with aqueous HCl (e.g., 2M HCl) to protonate the thiophenolate. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. The final product, **2,6-Dimethylbenzenethiol**, can be purified by vacuum distillation.



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Caption: Synthetic workflow for **2,6-Dimethylbenzenethiol** via Newman-Kwart Rearrangement.

Applications in Pharmaceutical Development

The primary application of **2,6-Dimethylbenzenethiol** in the pharmaceutical industry is as a crucial building block for the synthesis of Vortioxetine.^[12] Vortioxetine (marketed as Trintellix®) is a multimodal antidepressant used for the treatment of major depressive disorder.

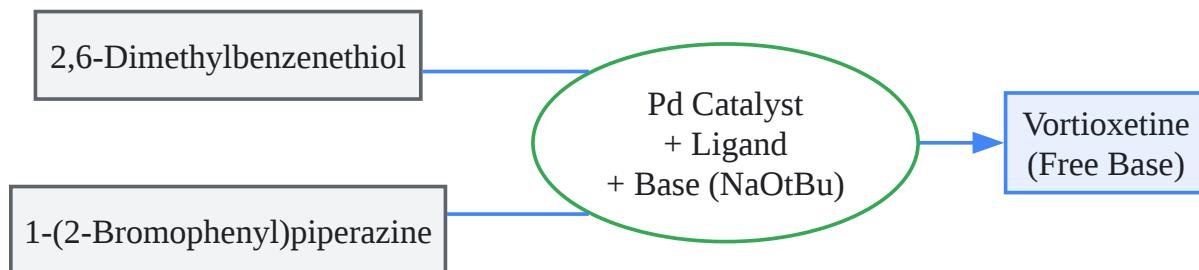
The synthesis involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction, where the sulfur atom of **2,6-Dimethylbenzenethiol** acts as the nucleophile, displacing a leaving group (e.g., a halogen) on a phenylpiperazine core structure.^{[8][13]}

Experimental Protocol: Synthesis of Vortioxetine Intermediate

This protocol describes a common method for coupling **2,6-Dimethylbenzenethiol** with a suitable electrophile, a key step in vortioxetine synthesis.

- **Reaction Setup:** In a reaction vessel under an inert atmosphere, dissolve 1-(2-bromophenyl)piperazine (1.0 eq.) and **2,6-Dimethylbenzenethiol** (1.1 eq.) in a suitable solvent such as toluene or dioxane.
- **Base and Catalyst Addition:** Add a base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, ~2.0 eq.). Add a palladium catalyst (e.g., Pd₂(dba)₃, ~0.02 eq.) and a phosphine ligand (e.g., BINAP, ~0.04 eq.).

- Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and maintain for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
- Work-up and Isolation: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product, 1-(2-((2,6-dimethylphenyl)thio)phenyl)piperazine (Vortioxetine), can then be purified using column chromatography.
- Salt Formation: For pharmaceutical use, the purified free base is typically converted to a salt, such as the hydrobromide, by treating a solution of the base with HBr.



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Caption: Core reaction for the synthesis of Vortioxetine.

Biological Activity and Signaling Pathways

Some commercial databases associate **2,6-Dimethylbenzenethiol** with the human gene GABRA1, which encodes the alpha-1 subunit of the GABA-A receptor.[5] The GABA-A receptor is a critical inhibitory channel in the central nervous system and a target for many drugs, including benzodiazepines and barbiturates.[14] However, a thorough review of the scientific literature reveals no direct evidence of **2,6-Dimethylbenzenethiol** binding to or modulating the GABRA1 subunit or any other GABA-A receptor subtype. While various phenolic compounds are known to interact with GABA-A receptors, this activity has not been demonstrated for **2,6-Dimethylbenzenethiol**.[15][16]

Therefore, its role in drug development, specifically for vortioxetine, is confirmed as a synthetic intermediate rather than an active pharmacological agent that directly engages with a biological

signaling pathway. The association with GABRA1 is likely an artifact of database annotation and should be interpreted with caution.

Safety and Handling

2,6-Dimethylbenzenethiol is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and it may cause respiratory irritation.^[3] It is a combustible liquid. Standard laboratory safety precautions should be strictly followed when handling this compound.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.
- Handling: Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.

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